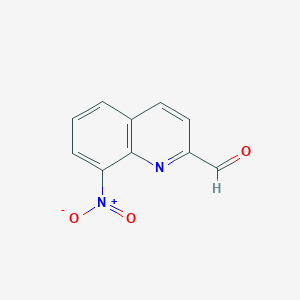

8-Nitroquinoline-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

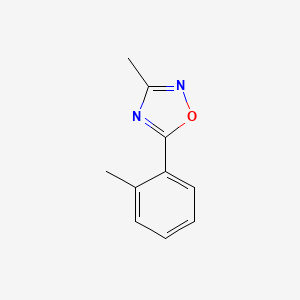

8-Nitroquinoline-2-carbaldehyde (8-NQC) is a heterocyclic organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. 8-NQC is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals, and has been the subject of many recent studies due to its potential use in the development of new drugs and agrochemicals. 8-NQC has also been studied for its potential use in the treatment of cancer, inflammation and other diseases.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Metals

A study on the corrosion inhibition properties of quinoline derivatives, including 8-nitroquinoline-2-carbaldehyde, revealed their effectiveness as inhibitors for mild steel in hydrochloric acid solutions. These derivatives, through electrochemical techniques and theoretical studies, demonstrated potential in protecting metals against dissolution, with their adsorption following the Langmuir adsorption model and behaving as mixed-type inhibitors (Lgaz et al., 2017).

Chemical Synthesis and Biological Evaluation

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which includes compounds like 8-nitroquinoline-2-carbaldehyde, has been extensively reviewed. This includes synthesis techniques for quinoline ring systems and their applications in creating fused heterocyclic systems. The review also covers the biological evaluation of these compounds, highlighting their relevance in various synthetic applications (Hamama et al., 2018).

Coordination Chemistry and Metal-Organic Systems

A study on 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, a derivative of 8-nitroquinoline-2-carbaldehyde, focused on its ability to form enantioselective associations in metal-organic systems. The research demonstrated the compound's ability to create complex structures with nickel ions, driven by strong hydrogen bonding. This highlights its potential in the field of coordination chemistry and the design of supramolecular structures (Petkova et al., 2001).

Environmental Monitoring

8-Nitroquinoline has been utilized in the development of voltammetric methods for determining submicromolar concentrations of biologically active compounds in environmental samples. This work, focusing on the application of a silver solid electrode, underscores the compound's role in environmental monitoring, particularly in assessing water quality (Rumlová et al., 2015).

Photophysical Studies

Research on 7-hydroxyquinoline-8-carbaldehydes, which are closely related to 8-nitroquinoline-2-carbaldehyde, has shed light on their prototropic equilibria and photophysical properties. These studies are significant in understanding the ground and excited-state behavior of such compounds, which has implications in photochemistry and the development of optically driven molecular switches (Vetokhina et al., 2013).

Eigenschaften

IUPAC Name |

8-nitroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-5-4-7-2-1-3-9(12(14)15)10(7)11-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMSLUNYDZHKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroquinoline-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2730114.png)

![1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2730116.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]naphthalen-2-yl]thiophene-3-carboxamide](/img/structure/B2730119.png)

![1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2730120.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)

![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)

![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)